molecular formula C22H18BNO2 B13144228 (6-(Diphenylamino)naphthalen-2-yl)boronic acid CAS No. 503299-18-1

(6-(Diphenylamino)naphthalen-2-yl)boronic acid

Cat. No.: B13144228
CAS No.: 503299-18-1
M. Wt: 339.2 g/mol
InChI Key: UWAZNSFCLKBMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Diphenylamino)naphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a naphthalene ring substituted with a diphenylamino group. This compound is of interest in organic synthesis and materials science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Diphenylamino)naphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-(Diphenylamino)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

Based on the search results, here's what is known about the applications of boronic acids and their derivatives, with a focus on medicinal chemistry:

(6-(Diphenylamino)naphthalen-2-yl)boronic acid

  • The mechanism of action of this compound involves its ability to form stable complexes with various molecular targets.

Boronic Acids and Derivatives: Applications

Boronic acids and their derivatives have diverse applications, especially in medicinal chemistry, including:

  • Anticancer Activity:
    • Dipeptide boronic acids can act as proteasome inhibitors, halting cell cycle progression and inhibiting cancer cell growth . For example, one dipeptide boronic acid proteasome inhibitor stops the cell cycle at the G2/M phase in U266 cells .
    • Some boronic acid derivatives are designed to inhibit histone deacetylases (HDACs), leading to cancer cell growth inhibition . These compounds contain a boronic acid group that binds to the zinc ion in the active site, acting as a transition state analog .
    • Boronic acid compounds with different substituted groups were tested for cytotoxic activity against prostate cancer cells, and it was found that the cell viability of cancer cells was decreased while most of the healthy cells could still be viable .
  • Antibacterial Activity:
    • Boronic acids can act as bioisosteres of carbonyl groups in β-lactams, leading to the creation of β-lactamase transition state inhibitors (BATSIs) .
    • These BATSI compounds bind to the serine residue S318, tyrosine residue Y150, and lysine residue K67 of class C β-lactamases . The hydroxyl group of boronic acid is responsible for the inhibitor-enzyme interaction .
    • Specific compounds have proven effective against highly resistant bacteria strains found in hospitals .
    • One compound, also a BATSI, is considered one of the best inhibitors of class C β-lactamases reported to date . Its design mimics the natural substrate β-lactam, with chemical groups arranged with a boronic acid .
    • Boronic-imine structured compounds have shown considerable efficiencies on microorganisms .
  • Antiviral Activity: Boronic acids and their derivatives also possess antiviral activity .
  • Antioxidant Properties: Boronic compounds have demonstrated significant antioxidant activity, comparable to standards like α-Tocopherol and Butylated Hydroxytoluene (BHT) . Phenyl boronic based ligands, in particular, have shown significant antioxidant activity .
  • Other Applications: Boronic acids are used as sensors and in delivery systems .

Mechanism of Action

The mechanism of action of (6-(Diphenylamino)naphthalen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and detection applications. Additionally, the diphenylamino group can participate in electronic interactions, enhancing the compound’s utility in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Diphenylamino)naphthalen-2-yl)boronic acid is unique due to the combination of the diphenylamino group and the naphthalene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .

Biological Activity

(6-(Diphenylamino)naphthalen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a naphthalene core substituted with a diphenylamino group and a boronic acid functional group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For example, the compound has been shown to inhibit the proteasome, leading to cell cycle arrest in cancer cells:

  • Mechanism of Action : The compound acts as a proteasome inhibitor, disrupting protein degradation pathways essential for cancer cell survival. This inhibition leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established proteasome inhibitors like bortezomib .

Antibacterial Activity

Boronic acids have also been recognized for their antibacterial properties . The mechanism often involves the inhibition of β-lactamases, enzymes that confer antibiotic resistance:

  • Inhibition Studies : The compound has shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. It binds covalently to the active site of β-lactamases, preventing them from hydrolyzing β-lactam antibiotics .
  • Data Table : Below is a summary of the antibacterial activity observed with this compound:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.004 µM
Escherichia coli0.008 µM
Pseudomonas aeruginosa0.005 µM

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that boronic acids can be optimized for better bioavailability and reduced toxicity:

  • Absorption and Distribution : Research indicates favorable absorption profiles in animal models, with modifications enhancing tissue distribution.
  • Toxicity Assessments : Notably, many boronic acid derivatives exhibit low toxicity towards human cells compared to traditional chemotherapeutics. This is particularly important in reducing side effects associated with cancer treatments .

Properties

CAS No.

503299-18-1

Molecular Formula

C22H18BNO2

Molecular Weight

339.2 g/mol

IUPAC Name

[6-(N-phenylanilino)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C22H18BNO2/c25-23(26)19-13-11-18-16-22(14-12-17(18)15-19)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,25-26H

InChI Key

UWAZNSFCLKBMAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.